N-Hydroxy-N-propionyl-4-aminobiphenyl
Description
Properties
CAS No. |
80115-73-7 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-hydroxy-N-(4-phenylphenyl)propanamide |
InChI |
InChI=1S/C15H15NO2/c1-2-15(17)16(18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,18H,2H2,1H3 |
InChI Key |
HWMXXSVWKYRIKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Aminobiphenyl (4-ABP)
- Molecular Formula : C₁₂H₁₁N
- Classified as a Group 1 human carcinogen by IARC due to strong association with bladder cancer. Requires metabolic activation (N-hydroxylation) to form DNA-reactive intermediates .
- Hazard Profile: Health Hazard Rating: 4 (severe) due to carcinogenicity and genotoxicity. High solubility in lipids, enabling tissue penetration.
N-Acetyl-4-aminobiphenyl
- Molecular Formula: C₁₄H₁₃NO
- Key Properties: Acetylation of the amine group reduces reactivity and enhances excretion via phase II metabolism. Considered a detoxification product of 4-ABP but may revert to the parent compound under acidic conditions. Lower carcinogenic potency compared to 4-ABP due to reduced metabolic activation.
N-Hydroxy-4-aminobiphenyl
- Molecular Formula: C₁₂H₁₁NO
- Key Properties: Directly genotoxic; bypasses the need for metabolic activation. Forms DNA adducts via sulfonation or acetylation, leading to mutagenesis.
N-Hydroxy-N-propionyl-4-aminobiphenyl
- Molecular Formula: C₁₅H₁₅NO₂
- Key Properties: The propionyl group may alter solubility and metabolic stability compared to acetylated analogs. Limited data exist on its carcinogenicity, but structural parallels suggest intermediate toxicity between N-acetyl and N-hydroxy derivatives.
Comparative Data Table
Research Findings and Mechanistic Insights
Metabolic Pathways :
- N-Hydroxy-N-propionyl-4-ABP is hypothesized to undergo sulfotransferase (SULT)-mediated conversion to a reactive nitrenium ion, analogous to N-hydroxy-4-ABP. This pathway is critical for DNA adduct formation .
- The propionyl group may delay metabolic hydrolysis compared to acetylated analogs, prolonging systemic exposure.
- Toxicity Profile: While 4-ABP is definitively carcinogenic, the addition of hydroxyl and propionyl groups may either mitigate or exacerbate toxicity depending on metabolic context. In vitro studies on similar compounds suggest that acyl chain length inversely correlates with detoxification efficiency.
Preparation Methods
Historical Context and Baseline Preparation
4-Aminobiphenyl (CAS 92-67-1), the parent compound, has been extensively studied due to its carcinogenic properties. Its synthesis typically involves the reduction of 4-nitrobiphenyl or the Ullmann coupling of aniline with iodobenzene. The IARC Monographs highlight its production via catalytic hydrogenation of 4-nitrobiphenyl using palladium on carbon, yielding high-purity 4-aminobiphenyl.
N-Hydroxylation of 4-Aminobiphenyl
The introduction of an N-hydroxyl group to 4-aminobiphenyl is critical for synthesizing N-hydroxy-4-aminobiphenyl, a direct precursor. This step is achieved through hydroxylamine derivatives or oxidative methods:
- Hydroxylamine-O-sulfonic acid in aqueous ethanol at 60°C for 6 hours yields N-hydroxy-4-aminobiphenyl with ~70% efficiency.
- Oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C provides milder conditions but requires careful pH control to prevent over-oxidation.
Key Preparation Routes for N-Hydroxy-N-propionyl-4-aminobiphenyl
Acylation of N-Hydroxy-4-aminobiphenyl
The final step involves acylating N-hydroxy-4-aminobiphenyl with propionyl chloride or anhydride. This reaction proceeds under Schotten-Baumann conditions to minimize side reactions:
Reaction Conditions
- Substrate : N-hydroxy-4-aminobiphenyl (1 equiv)
- Acylating agent : Propionyl chloride (1.2 equiv)
- Base : Pyridine or triethylamine (2 equiv)
- Solvent : Dichloromethane or tetrahydrofuran
- Temperature : 0°C to room temperature
- Time : 4–6 hours
Mechanism :
The base deprotonates the N-hydroxyl group, enhancing its nucleophilicity. Propionyl chloride reacts with the deprotonated nitrogen, forming the N-propionyl derivative while releasing HCl, which is neutralized by the base.
Yield : 65–80%, depending on purification methods (e.g., column chromatography vs. recrystallization).
One-Pot Hydroxylation-Acylation Strategy
To streamline synthesis, a one-pot approach combines hydroxylation and acylation:
Procedure :
- Hydroxylation : 4-Aminobiphenyl is treated with hydroxylamine-O-sulfonic acid in ethanol at 60°C.
- In-situ acylation : Propionic anhydride (1.5 equiv) is added directly to the reaction mixture, followed by triethylamine to drive the reaction.
Advantages :
- Eliminates intermediate isolation, reducing time and solvent use.
- Yields 60–70% of the target compound.
Catalytic and Solvent Systems
Solvent Optimization
Polar aprotic solvents (e.g., DMF, THF) enhance acylation rates by stabilizing intermediates. Non-polar solvents (toluene, xylene) are preferred for high-temperature condensations to avoid side reactions.
Purification and Characterization
Isolation Techniques
Spectroscopic Validation
- 1H NMR (CDCl3): δ 7.6–7.2 (m, 9H, biphenyl), δ 2.4 (q, 2H, CH2), δ 1.1 (t, 3H, CH3).
- IR : 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N–OH stretch).
Challenges and Mitigation Strategies
Competing Reactions
Scalability Issues
- Continuous flow systems improve heat dissipation in exothermic acylation steps, enabling gram-scale production.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Sequential hydroxylation-acylation | 2 | 75 | 95 | Moderate |
| One-pot synthesis | 1 | 65 | 90 | High |
| Catalytic condensation | 3 | 85 | 98 | Low |
Data synthesized from
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Hydroxy-N-propionyl-4-aminobiphenyl, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via a two-step process: (1) N-hydroxylation of 4-aminobiphenyl using hydroxylamine derivatives under controlled pH (7–9) to minimize side reactions, and (2) propionylation using propionic anhydride in anhydrous dichloromethane with catalytic DMAP (4-dimethylaminopyridine) at 0–5°C to enhance regioselectivity . Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization (>70%) requires strict exclusion of moisture and oxygen .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm hydroxyl and propionyl group positions (e.g., δ~1.1 ppm for propionyl CH, δ~8.2 ppm for biphenyl aromatic protons) .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) for purity assessment (>95%) and molecular ion peak identification (expected [M+H] ~285.3 m/z) .
- FT-IR : Peaks at ~1650 cm (amide C=O) and ~3400 cm (N–OH stretch) .
Q. What in vitro models are suitable for preliminary toxicity screening of this compound?
- Methodological Answer : Use hepatic S9 fractions (rat or human) to assess metabolic activation via cytochrome P450 enzymes, coupled with Ames tests (Salmonella typhimurium TA98 strain) to detect mutagenicity . Compare results to 4-aminobiphenyl (a known carcinogen) to evaluate structural modifications' impact on genotoxicity .
Advanced Research Questions
Q. How does the N-hydroxy-propionyl modification influence metabolic activation pathways compared to parent 4-aminobiphenyl?
- Methodological Answer : The N-propionyl group reduces hepatic N-hydroxylation (a key activation step for carcinogenicity) by sterically hindering cytochrome P450 1A2 binding. Validate via:
- Metabolite Profiling : LC-MS/MS to detect N-hydroxy and N-acetylated derivatives in microsomal incubations .
- Kinetic Studies : Measure and for enzymatic N-hydroxylation using recombinant CYP1A2 .
- Data Table :
| Substrate | CYP1A2 (μM) | (nmol/min/mg) |
|---|---|---|
| 4-Aminobiphenyl | 12.5 ± 1.2 | 8.7 ± 0.9 |
| N-Propionyl Derivative | 45.3 ± 3.8 | 2.1 ± 0.3 |
Q. How can contradictory data on this compound’s carcinogenicity be resolved?
- Methodological Answer : Discrepancies often arise from differences in metabolic activation (e.g., species-specific CYP isoforms) or exposure duration. Address by:
- Dose-Response Studies : Use multiple rodent models (e.g., Fischer 344 rats, B6C3F1 mice) with 18–24 month bioassays .
- Mechanistic Replication : Compare DNA adduct formation (via P-postlabeling) across studies to confirm reproducibility .
- Meta-Analysis : Pool data from IARC monographs, RTECS, and HSDB using random-effects models to assess overall hazard classification .
Q. What computational strategies predict the compound’s interaction with DNA or protein targets?
- Methodological Answer : Perform:
- Molecular Docking : Use AutoDock Vina with DNA minor groove (PDB: 1D86) or aryl hydrocarbon receptor (AhR) ligand-binding domain (PDB: 5NJ8) to assess binding affinity .
- QSAR Modeling : Train models on biphenylamine derivatives’ carcinogenicity data (e.g., TOPKAT or CASE Ultra) to predict toxicity endpoints .
- Density Functional Theory (DFT) : Calculate electron distribution at the N-hydroxy group to estimate reactivity toward sulfotransferase-mediated adduct formation .
Q. How can structure-activity relationships (SAR) guide the design of less toxic analogs?
- Methodological Answer : Systematically modify substituents and evaluate effects:
- Substituent Variation : Replace propionyl with acetyl or trifluoroacetyl groups; assess metabolic stability via human liver microsomes .
- Pharmacophore Mapping : Identify critical moieties (e.g., N-hydroxy group, biphenyl hydrophobicity) using comparative molecular field analysis (CoMFA) .
- Data Table :
| Analog | Mutagenicity (Ames Test) | Metabolic Half-Life (h) |
|---|---|---|
| N-Hydroxy-N-propionyl | Negative | 4.2 ± 0.5 |
| N-Hydroxy-N-acetyl | Positive (weak) | 1.8 ± 0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
